An In-depth Technical Guide to 2-Allyloxyphenylboronic Acid
An In-depth Technical Guide to 2-Allyloxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
2-Allyloxyphenylboronic acid (CAS No. 151414-76-5) is a versatile synthetic building block that has garnered interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. Its unique structural features, combining a reactive boronic acid moiety with a readily transformable allyl group, offer a dual functionality that can be strategically exploited in the synthesis of complex molecules. This guide, intended for researchers and professionals in drug development and related fields, provides a comprehensive overview of the core physicochemical properties, synthesis, reactivity, and applications of this valuable reagent. The information presented herein is synthesized from established chemical principles and available technical data to provide a practical and authoritative resource.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its effective application in research and development. The key properties of 2-Allyloxyphenylboronic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 151414-76-5 | [1] |
| Molecular Formula | C₉H₁₁BO₃ | [1] |
| Molecular Weight | 177.99 g/mol | [1] |
| Appearance | White to off-white crystalline powder (typical for arylboronic acids) | General knowledge |
| Melting Point | Not explicitly reported in readily available literature. Phenylboronic acid has a melting point of 216-219 °C. Substituents can alter this value. | [2] |
| Solubility | Expected to be soluble in polar organic solvents such as diethyl ether, ethanol, and acetone, with poor solubility in nonpolar solvents like hexanes. Phenylboronic acid itself exhibits this solubility profile. | [2] |
| Storage | Sealed in a dry, refrigerated (2-8°C) environment. Boronic acids are known to be sensitive to moisture and can undergo dehydration to form boroxines. | [1] |
Synthesis and Purification
The synthesis of 2-Allyloxyphenylboronic acid is not widely detailed in standard literature, however, a logical and commonly employed synthetic route for arylboronic acids involves the lithiation of an aryl halide followed by borylation.
Proposed Synthesis Pathway
A plausible and efficient synthesis starts from the readily available 2-bromophenol. The synthesis can be conceptualized in two main steps:
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O-Allylation of 2-Bromophenol: This is a standard Williamson ether synthesis. 2-Bromophenol is deprotonated with a suitable base, such as sodium hydride, to form the corresponding phenoxide. This nucleophile then displaces the bromide from allyl bromide to form 2-bromoallylphenyl ether.
-
Lithiation and Borylation: The aryl bromide is then subjected to a lithium-halogen exchange at low temperatures (typically -78 °C) using an organolithium reagent like n-butyllithium. This generates a highly reactive aryllithium species. The subsequent addition of a trialkyl borate, such as trimethyl borate, followed by acidic workup, yields the desired 2-allyloxyphenylboronic acid.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for similar transformations and should be optimized for safety and yield.
Step 1: Synthesis of 2-Bromoallylphenyl ether
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To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 eq) as a 60% dispersion in mineral oil, suspended in anhydrous dimethylformamide (DMF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-bromophenol (1.0 eq) in anhydrous DMF.
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Allow the mixture to stir at room temperature for 30 minutes.
-
Add allyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 50 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench with water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-bromoallylphenyl ether.
Step 2: Synthesis of 2-Allyloxyphenylboronic acid
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Dissolve the purified 2-bromoallylphenyl ether (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask equipped with a thermometer and under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting aryllithium solution at -78 °C for 1 hour.
-
Add trimethyl borate (1.5 eq) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Cool the reaction to 0 °C and quench by the slow addition of aqueous HCl (e.g., 2 M) until the solution is acidic.
-
Stir vigorously for 1-2 hours to hydrolyze the boronate ester.
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Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-allyloxyphenylboronic acid.
Purification
Purification of boronic acids can be challenging due to their propensity to form trimeric anhydrides (boroxines) and their amphiphilic nature.
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Recrystallization: This is the preferred method for obtaining high-purity material. A common solvent system for arylboronic acids is a mixture of a good solvent (e.g., diethyl ether, ethyl acetate) and a poor solvent (e.g., hexane, pentane). The crude product is dissolved in a minimal amount of the good solvent, and the poor solvent is added until turbidity is observed. Cooling the mixture should induce crystallization.
-
Acid-Base Extraction: An alternative purification method involves dissolving the crude product in an organic solvent and extracting with a basic aqueous solution to form the water-soluble boronate salt. The aqueous layer is then washed with an organic solvent to remove non-acidic impurities. Finally, the aqueous layer is acidified to precipitate the purified boronic acid, which is then extracted into an organic solvent.[1]
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, allylic, and boronic acid protons.
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Aromatic Protons (δ 6.8-8.0 ppm): Four protons on the phenyl ring will appear as a complex multiplet in this region. The proton ortho to the boronic acid group is expected to be the most downfield.
-
Allylic Protons (δ 4.5-6.1 ppm):
-
The methine proton (-CH=) will appear as a multiplet around δ 5.9-6.1 ppm.
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The terminal vinyl protons (=CH₂) will appear as two distinct multiplets around δ 5.2-5.5 ppm.
-
The methylene protons (-OCH₂-) will appear as a doublet around δ 4.5-4.7 ppm.
-
-
Boronic Acid Protons (-B(OH)₂): These protons are often broad and may exchange with residual water in the NMR solvent. Their chemical shift is highly variable and can appear over a wide range.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework.
-
Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the boron atom (ipso-carbon) may be broad or unobserved due to quadrupolar relaxation. The carbon attached to the allyloxy group will be significantly downfield.
-
Allylic Carbons (δ 69-134 ppm):
-
The methine carbon (-CH=) is expected around δ 132-134 ppm.
-
The terminal vinyl carbon (=CH₂) will appear around δ 117-119 ppm.
-
The methylene carbon (-OCH₂-) will be found around δ 69-71 ppm.
-
FT-IR Spectroscopy
The infrared spectrum will show characteristic absorption bands for the functional groups present.
-
O-H Stretch (Boronic Acid): A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl groups of the boronic acid.
-
C-H Stretches (Aromatic and Alkene): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while alkene C-H stretches will also be in this region. Saturated C-H stretches from the methylene group will be just below 3000 cm⁻¹.
-
C=C Stretch (Alkene and Aromatic): Absorptions in the 1600-1650 cm⁻¹ region correspond to the C=C stretching of the allyl group, and aromatic ring stretching will appear in the 1450-1600 cm⁻¹ range.
-
B-O Stretch: A strong, characteristic band for the B-O bond is expected in the 1300-1400 cm⁻¹ region.
-
C-O Stretch (Ether): The C-O stretching of the allyloxy group will likely appear in the 1200-1250 cm⁻¹ region.
Reactivity and Applications
The synthetic utility of 2-allyloxyphenylboronic acid stems from the distinct reactivity of its two functional moieties: the boronic acid and the allyl group.
Suzuki-Miyaura Cross-Coupling
The primary application of arylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C-C bonds.[3] 2-Allyloxyphenylboronic acid can be coupled with a variety of aryl or vinyl halides and triflates to generate biaryl and substituted styrene structures, which are prevalent in pharmaceuticals and functional materials.
Exemplary Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add the aryl halide (1.0 eq), 2-allyloxyphenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).
-
Add a suitable solvent system, such as a mixture of toluene/ethanol/water or dioxane/water.
-
Degas the mixture by bubbling with an inert gas or by freeze-pump-thaw cycles.
-
Heat the reaction mixture under an inert atmosphere, typically between 80-110 °C, and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product by flash chromatography or recrystallization.
Transformations of the Allyl Group
The allyl group serves as a versatile handle for further synthetic modifications, which can be performed before or after the Suzuki-Miyaura coupling. This allows for the introduction of additional complexity and functionality. Potential transformations include:
-
Claisen Rearrangement: Heating can induce a Claisen rearrangement to form 2-allyl-6-hydroxyphenylboronic acid, which can then be further functionalized.
-
Oxidative Cleavage: Ozonolysis or other oxidative cleavage methods can convert the allyl group into an aldehyde, which can then participate in various subsequent reactions.
-
Isomerization: Treatment with a suitable transition metal catalyst can isomerize the allyl group to a propenyl group.
-
Addition Reactions: The double bond can undergo various addition reactions, such as hydrogenation, halogenation, or dihydroxylation.
Applications in Medicinal Chemistry and Materials Science
While specific, widespread applications of 2-allyloxyphenylboronic acid are not extensively documented, its structural motifs are relevant to several areas:
-
Medicinal Chemistry: Boronic acids are recognized as important pharmacophores, with several boron-containing drugs approved for clinical use.[4] The ability to generate complex biaryl structures via Suzuki-Miyaura coupling makes this compound a valuable building block for the synthesis of potential therapeutic agents.[5] The allyl group can also be used to attach the molecule to larger scaffolds or to modulate its pharmacokinetic properties.
-
Materials Science: Phenylboronic acid-containing polymers are being explored for applications such as sensors and drug delivery systems.[6] The allyl group of 2-allyloxyphenylboronic acid could potentially be used as a polymerizable monomer to create functional materials with boronic acid moieties for sensing or binding applications.
Safety and Handling
As with all laboratory chemicals, 2-allyloxyphenylboronic acid should be handled with appropriate safety precautions.
-
Hazard Identification: Based on data for similar substituted phenylboronic acids, it is likely to be harmful if swallowed and may cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. As boronic acids can be sensitive to moisture, storage under an inert atmosphere is recommended for long-term stability.
Conclusion
2-Allyloxyphenylboronic acid is a valuable, bifunctional reagent with significant potential in organic synthesis. Its utility in the construction of complex molecular architectures through Suzuki-Miyaura coupling, combined with the versatility of the allyl group for further transformations, makes it a powerful tool for researchers in medicinal chemistry, materials science, and related disciplines. While detailed experimental data for this specific compound is somewhat limited in the public domain, the established principles of boronic acid chemistry provide a solid foundation for its successful application. It is anticipated that as the demand for novel and complex chemical entities grows, the use of such strategically functionalized building blocks will continue to expand.
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